A 419259

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of A 419259 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: A 419259 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen der Verbindung zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile oder Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation oxidierte Derivate liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Pyrrolo-Pyrimidin-Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Applications in Cancer Research

Chronic Myelogenous Leukemia (CML)

A significant body of research has demonstrated the effectiveness of A-419259 in treating CML, a type of cancer characterized by the overproduction of myeloid cells. Studies indicate that A-419259 induces apoptosis and inhibits proliferation in CML cell lines by blocking SFK activity. Specifically, it has been shown to be as potent as imatinib, a well-known CML treatment, with an IC50 value ranging from 0.1 to 0.3 μM for SFK inhibition .

Table 1: Efficacy of A-419259 in CML Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| K562 | 0.1-0.3 | Inhibition of SFK activity; induces apoptosis |

| TF-1 | 0.1-0.3 | Induces cell cycle arrest |

| Primary CD34+ | Equal to imatinib | Induces apoptosis |

Inhibition of Acute Myeloid Leukemia (AML)

Recent studies have suggested that A-419259 also plays a role in inhibiting acute myeloid leukemia (AML). The compound has been shown to reduce the total number of acute myeloid leukemia cells while maintaining pluripotency in murine embryonic stem cells . This dual action highlights its potential as a therapeutic agent not only for established malignancies but also for early-stage interventions.

Structural Insights

The structural characterization of A-419259 bound to Hck provides valuable insights into its binding interactions and specificity. Crystal structures reveal how A-419259 occupies the ATP-binding site, which is critical for its inhibitory action against SFKs . Understanding these interactions aids in the design of more selective inhibitors with potentially fewer off-target effects.

Case Studies

Case Study: Resistance Mechanisms

Research has identified mutations within Hck that confer resistance to A-419259, such as the Hck-T338M mutation. This mutation reduces sensitivity to A-419259 by more than 30-fold while allowing for sustained kinase activity, indicating that resistance can develop through specific alterations in target proteins . Such findings underscore the importance of continuous monitoring for resistance mechanisms when employing A-419259 in therapeutic settings.

Case Study: Combination Therapies

Combining A-419259 with other targeted therapies has shown promise in overcoming drug resistance in CML models. For instance, studies indicate that the combination of A-419259 with MEK inhibitors can enhance therapeutic efficacy by preventing compensatory survival signaling pathways from being activated .

Wirkmechanismus

A 419259 exerts its effects by inhibiting the activity of Src family kinases. It binds to the ATP-binding pocket of these kinases, preventing ATP from binding and thus blocking kinase activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in target cells .

Vergleich Mit ähnlichen Verbindungen

PP2: Another Src family kinase inhibitor with a different chemical structure but similar inhibitory activity.

Dasatinib: A multi-kinase inhibitor that targets Src family kinases as well as other kinases like BCR-ABL.

Bosutinib: A dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia

Uniqueness: A 419259 is unique due to its high selectivity towards Src family kinases and its ability to induce apoptosis at low concentrations. Its broad-spectrum inhibitory activity makes it a valuable tool for studying kinase signaling pathways and developing targeted therapies .

Biologische Aktivität

A-419259 is a pyrrolo-pyrimidine compound that has garnered attention for its selective inhibition of Src-family kinases (SFKs), particularly in the context of chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). This article details the biological activity of A-419259, including its mechanism of action, efficacy in various cell lines, and implications for treatment resistance.

A-419259 primarily targets SFKs, which are critical mediators in various signaling pathways associated with cell proliferation and survival. Research indicates that A-419259 effectively inhibits SFK activity at concentrations ranging from 0.1 to 0.3 μM, leading to significant growth arrest and apoptosis in CML cells. Notably, it has been shown that A-419259 does not inhibit Bcr-Abl phosphorylation directly, which distinguishes it from other inhibitors like imatinib .

Key Findings:

- Inhibition of SFK Activity : A-419259 demonstrates potent inhibition of SFK activity in K562 cells (an established CML cell line) with an IC50 value between 0.1 and 0.3 μM .

- Cell Cycle Arrest : The compound induces cell-cycle arrest and apoptosis in primary CD34+ CML cells, exhibiting similar potency to imatinib .

Efficacy in Cell Lines

A series of studies have evaluated the efficacy of A-419259 across different leukemia cell lines, revealing its potential as a therapeutic agent.

Table 1: Efficacy of A-419259 in Various Cell Lines

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| K562 (CML) | 0.1 - 0.3 | Induces growth arrest and apoptosis |

| MV4-11 (AML) | >1.0 | Resistance observed in mutant populations |

| MOLM13 (AML) | >1.0 | Increased resistance with prolonged exposure |

| MOLM14 (AML) | >1.0 | Similar resistance patterns as MOLM13 |

Data from KINOMEscan profiling revealed that A-419259 interacts selectively with a limited number of kinases, highlighting its specificity as an inhibitor .

Case Studies

Case Study 1: Chronic Myeloid Leukemia (CML)

In a study involving K562 cells expressing either wild-type Hck or a resistant mutant (Hck-T338M), it was found that A-419259 effectively inhibited growth in wild-type cells while showing reduced efficacy against the resistant mutant . This underscores the role of Hck as a primary target for the compound.

Case Study 2: Acute Myeloid Leukemia (AML)

In AML models, particularly those derived from patient xenografts, A-419259 demonstrated significant anti-leukemic activity when administered orally. However, mutations in Hck led to acquired resistance, suggesting a narrow path for resistance development in clinical settings .

Implications for Treatment Resistance

Resistance to A-419259 has been linked to mutations within the Hck kinase domain. The emergence of resistant cell lines during exposure to the drug emphasizes the need for combination therapies or alternative strategies to mitigate resistance mechanisms .

Table 2: Resistance Mechanisms Observed

| Mutation Type | Impact on Efficacy |

|---|---|

| Hck-T338M | Reduced sensitivity to A-419259 |

| Other SFK mutations | Increased proliferation despite treatment |

Eigenschaften

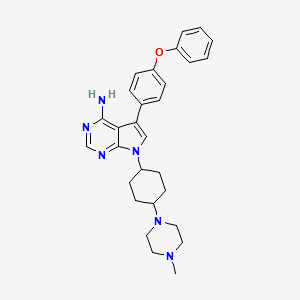

IUPAC Name |

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVSOQRNTAPCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364042-47-7 | |

| Record name | A 419259 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364042477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.